(Des-ala3)-ghrp-2

Catalog No.
S996223
CAS No.
M.F
C42H50N8O5
M. Wt
746.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Des-ala3)-ghrp-2

Product Name

(Des-ala3)-ghrp-2

IUPAC Name

(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide

Molecular Formula

C42H50N8O5

Molecular Weight

746.9 g/mol

InChI

InChI=1S/C42H50N8O5/c1-26(44)39(52)48-36(23-28-18-19-29-13-5-6-14-30(29)21-28)41(54)50-37(24-31-25-46-33-16-8-7-15-32(31)33)42(55)49-35(22-27-11-3-2-4-12-27)40(53)47-34(38(45)51)17-9-10-20-43/h2-8,11-16,18-19,21,25-26,34-37,46H,9-10,17,20,22-24,43-44H2,1H3,(H2,45,51)(H,47,53)(H,48,52)(H,49,55)(H,50,54)/t26-,34+,35-,36-,37+/m1/s1

InChI Key

WLEIRCQWNYWCPZ-CFCLLVJUSA-N

SMILES

Array

Canonical SMILES

CC(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)N

Isomeric SMILES

C[C@H](C(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCCN)C(=O)N)N

(Des-Ala3)-GHRP-2 (CAS 290312-22-0) is a highly specialized synthetic pentapeptide (D-Ala-D-2-Nal-Trp-D-Phe-Lys-NH2) and a direct structural analog of the well-characterized hexapeptide GHRP-2 (Pralmorelin) . In industrial and advanced laboratory settings, its primary procurement value lies not as a standalone therapeutic, but as an essential analytical reference standard and structural baseline [1]. By isolating the specific deletion of the alanine residue at position 3, this compound enables precise quality control in peptide manufacturing and provides a sterically constrained model for structure-activity relationship (SAR) mapping of the ghrelin/GHS-R1a axis [2].

Generic substitution with standard GHRP-2, GHRP-6, or crude peptide mixtures completely fails in both analytical and pharmacological workflows . In API quality control, identifying incomplete coupling events during solid-phase peptide synthesis (SPPS) requires the exact des-Ala3 deletion standard to accurately calibrate high-performance liquid chromatography (HPLC) and mass spectrometry (MS) systems [1]. Substituting this with the intact hexapeptide or a different analog masks the specific retention time shift and mass variance (71.04 Da) necessary for GMP-compliant impurity profiling [2]. Furthermore, in SAR studies, only the authentic truncated pentapeptide provides the exact steric crowding between the bulky naphthyl and indolyl side chains needed to map the minimal pharmacophore.

Mass Spectrometric Identification for API Impurity Profiling

During the scale-up of GHRP-2, incomplete coupling of the third residue results in the des-Ala3 deletion impurity. Procuring the exact (Des-Ala3)-GHRP-2 standard allows analytical chemists to definitively calibrate LC-ESI-MS workflows. The target compound exhibits a monoisotopic mass of 746.90 Da, creating a distinct and quantifiable precursor ion shift compared to the intact GHRP-2 parent molecule . This exact mass reduction allows for unambiguous sequence verification and quantification of synthesis failure rates [1].

Evidence DimensionMonoisotopic Mass / Precursor Ion Shift
Target Compound Data(Des-Ala3)-GHRP-2 (MW ~746.90 g/mol, m/z [M+H]+ ~747.9)
Comparator Or BaselineIntact GHRP-2 (MW ~817.97 g/mol, m/z [M+H]+ ~818.9)
Quantified DifferenceExact mass reduction of 71.04 Da corresponding to the missing alanyl residue (C3H5NO)
ConditionsLC-ESI-MS in positive ion mode for peptide impurity profiling

Procuring this exact standard is mandatory for QA/QC labs to validate mass spectrometry methods and detect the most common SPPS deletion failure in GHRP-2 manufacturing.

Chromatographic Resolution and Hydrophobicity Shift

The deletion of the non-polar alanine residue fundamentally alters the hydrophobicity profile of the peptide backbone. When utilized as a reference standard in reversed-phase HPLC (RP-HPLC), (Des-Ala3)-GHRP-2 demonstrates a measurable shift in retention time relative to the intact hexapeptide [1]. This differential interaction with the C18 stationary phase ensures that the deletion impurity can be baseline-resolved from the main API peak, a critical requirement for accurate integration and purity determination [2].

Evidence DimensionReversed-Phase HPLC Retention Behavior
Target Compound DataAltered elution profile due to loss of the aliphatic methyl side chain
Comparator Or BaselineIntact GHRP-2 (Baseline retention time)
Quantified DifferenceMeasurable reduction in overall peptide lipophilicity, enabling baseline resolution (Rs > 1.5) from the main GHRP-2 API peak
ConditionsC18 RP-HPLC using a standard water/acetonitrile gradient with 0.1% TFA

Ensures that process engineers and analytical chemists can accurately quantify incomplete coupling impurities without peak overlap, satisfying regulatory purity standards.

Steric Constraint for Pharmacophore Mapping

In the intact GHRP-2 sequence, the alanine at position 3 acts as a crucial flexible spacer between the highly bulky D-2-naphthylalanine (D-2-Nal) and tryptophan (Trp) residues [1]. Procuring (Des-Ala3)-GHRP-2 provides a sterically constrained analog where this spacer is removed, forcing a direct peptide bond between these two large aromatic systems. This extreme steric crowding fundamentally alters the backbone dihedral angles, providing a rigid baseline for determining the exact spatial requirements of the GHS-R1a binding pocket [2].

Evidence DimensionInter-residue Distance and Conformational Flexibility
Target Compound DataDirect D-2-Nal to Trp bond causing severe steric overlap
Comparator Or BaselineIntact GHRP-2 (Ala3 provides a 3-carbon flexible spacer)
Quantified DifferenceElimination of the spacer forces a highly constrained, rigid backbone conformation compared to the flexible parent hexapeptide
ConditionsIn silico molecular dynamics or NMR structural elucidation

Procuring this constrained pentapeptide allows drug discovery teams to map the exact steric boundaries of the receptor binding pocket, a critical step when designing novel, non-peptidic secretagogues.

GMP-Compliant API Impurity Profiling

Directly following from its distinct mass shift (71.04 Da) and altered HPLC retention profile, (Des-Ala3)-GHRP-2 is the optimal choice as a certified reference standard. It is essential for QA/QC laboratories tasked with quantifying des-Ala3 deletion errors during the solid-phase synthesis and scale-up of Pralmorelin (GHRP-2) batches [1].

Pharmacophore Mapping and Ligand Design

Leveraging the extreme steric constraint caused by the missing alanine spacer, this compound serves as a highly rigid structural baseline. It is procured by drug discovery teams to evaluate the necessity of flexibility between the D-2-Nal and Trp residues in ghrelin receptor (GHS-R1a) activation, aiding in the design of next-generation secretagogues [2].

Proteolytic Stability Assays

Because the deletion fundamentally alters the peptide backbone and removes the specific Ala-Trp bond, this pentapeptide is utilized as a comparative substrate. Researchers procure it to determine how truncations impact degradation by serum endopeptidases relative to the parent hexapeptide, guiding the formulation of more stable peptide therapeutics [3].

XLogP3

2.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

8

Exact Mass

746.39041673 Da

Monoisotopic Mass

746.39041673 Da

Heavy Atom Count

55

Sequence

AXWFK

Dates

Last modified: 08-16-2023

Explore Compound Types